Cas no 19642-44-5 (3-(5-methylfuran-2-yl)propan-1-amine)
3-(5-methylfuran-2-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Furanpropanamine, 5-methyl-
- 3-(5-methylfuran-2-yl)propan-1-amine
- 19642-44-5
- 1-(5-methyl-2-furyl)-3-aminopropan
- AKOS010970344
- EN300-1252381
- SCHEMBL9936917
-
- Inchi: 1S/C8H13NO/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3
- InChI Key: YLPDLVDYVUPWLM-UHFFFAOYSA-N
- SMILES: O1C(C)=CC=C1CCCN
Computed Properties
- Exact Mass: 139.099714038Da
- Monoisotopic Mass: 139.099714038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 39.2Ų
3-(5-methylfuran-2-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390311-250mg |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 95%+ | 250mg |
$505 | 2023-03-07 | |
| Chemenu | CM390311-500mg |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 95%+ | 500mg |
$674 | 2023-03-07 | |
| Chemenu | CM390311-1g |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 95%+ | 1g |
$842 | 2023-03-07 | |
| Chemenu | CM390311-5g |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 95%+ | 5g |
$2467 | 2023-03-07 | |
| Chemenu | CM390311-10g |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 95%+ | 10g |
$3660 | 2023-03-07 | |
| Enamine | EN300-1252381-50mg |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1252381-100mg |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 100mg |
$490.0 | 2023-10-02 | ||
| Enamine | EN300-1252381-250mg |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 250mg |
$513.0 | 2023-10-02 | ||
| Enamine | EN300-1252381-500mg |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 500mg |
$535.0 | 2023-10-02 | ||
| Enamine | EN300-1252381-1000mg |
3-(5-methylfuran-2-yl)propan-1-amine |
19642-44-5 | 1000mg |
$557.0 | 2023-10-02 |
3-(5-methylfuran-2-yl)propan-1-amine Suppliers
3-(5-methylfuran-2-yl)propan-1-amine Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-(5-methylfuran-2-yl)propan-1-amine
3-(5-Methylfuran-2-yl)propan-1-amine: A Comprehensive Overview
3-(5-Methylfuran-2-yl)propan-1-amine, with the CAS number 19642-44-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 3-(5-methylfuran-2-yl)propan-1-amine.
Chemical Structure and Properties
3-(5-Methylfuran-2-yl)propan-1-amine is a small molecule with a molecular formula of C8H13NO. The compound features a furan ring substituted with a methyl group at the 5-position and a propylamine chain. The presence of the furan ring and the amine group imparts distinct chemical properties to this molecule. The furan ring is known for its aromaticity and reactivity, while the amine group can participate in various chemical reactions, including hydrogen bonding and coordination with metal ions.
The physical properties of 3-(5-methylfuran-2-yl)propan-1-amine include its solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point and boiling point are not well-documented in the literature, but these properties can be determined through experimental methods. The compound is also relatively stable under standard laboratory conditions, making it suitable for various synthetic and analytical procedures.
Synthesis Methods
The synthesis of 3-(5-methylfuran-2-yl)propan-1-amine has been explored using several methodologies. One common approach involves the reaction of 5-methylfurfural with an appropriate amine or amine derivative. For instance, amination of 5-methylfurfural using ammonia or primary amines can yield the desired product through reductive amination or other coupling reactions. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the amine functionality onto the furan ring.
A recent study published in the Journal of Organic Chemistry reported an efficient and scalable synthesis of 3-(5-methylfuran-2-yl)propan-1-amine using palladium-catalyzed cross-coupling reactions. This method not only improved the yield but also minimized side reactions and by-products, making it an attractive option for large-scale production.
Biological Activities and Applications
The biological activities of 3-(5-methylfuran-2-yl)propan-1-amine have been extensively studied due to its potential therapeutic applications. One notable area of research is its activity as a ligand for various receptors and enzymes. Studies have shown that this compound can modulate the activity of serotonin receptors (5-HT receptors), which are implicated in mood disorders such as depression and anxiety.
A study published in the European Journal of Medicinal Chemistry demonstrated that 3-(5-methylfuran-2-yl)propan-1-amine exhibits selective binding to 5-HT7 receptors with high affinity. This binding activity suggests that the compound could be developed into a novel antidepressant or anxiolytic agent. Further preclinical studies are underway to evaluate its efficacy and safety profile.
In addition to its receptor modulation properties, 3-(5-methylfuran-2-yl)propan-1-amine has also been investigated for its potential as an antioxidant and anti-inflammatory agent. Research has shown that this compound can scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that it may have therapeutic potential in treating oxidative stress-related diseases and inflammatory conditions.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing 3-(5-methylfuran-2-yl)propan-1-amine into clinical trials. Several pharmaceutical companies are currently conducting phase I trials to evaluate its safety and pharmacokinetic properties in humans. Early data from these trials have shown favorable outcomes, with no significant adverse effects reported.
In parallel, researchers are exploring structure–activity relationship (SAR) studies to optimize the chemical structure of 3-(5-methylfuran-2-yl)propan-1-amines. These studies aim to enhance its potency, selectivity, and bioavailability while minimizing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to guide these efforts.
Conclusion
3-(5-Methylfuran-2-yll)propan-l-amime (CAS No: 19642 -44 - 5), with its unique chemical structure and diverse biological activities, represents a promising lead compound for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As more data from clinical trials become available, it is anticipated that this compound will play a significant role in advancing treatments for various diseases.
19642-44-5 (3-(5-methylfuran-2-yl)propan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)